5,5-Difluoropiperidine-2-carboxylic acid 5,5-Difluoropiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1255663-89-8
VCID: VC21271172
InChI: InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)
SMILES: C1CC(CNC1C(=O)O)(F)F
Molecular Formula: C6H9F2NO2
Molecular Weight: 165.14 g/mol

5,5-Difluoropiperidine-2-carboxylic acid

CAS No.: 1255663-89-8

Cat. No.: VC21271172

Molecular Formula: C6H9F2NO2

Molecular Weight: 165.14 g/mol

* For research use only. Not for human or veterinary use.

5,5-Difluoropiperidine-2-carboxylic acid - 1255663-89-8

Specification

CAS No. 1255663-89-8
Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
IUPAC Name 5,5-difluoropiperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)
Standard InChI Key BFZRDTSYFQNDDT-UHFFFAOYSA-N
SMILES C1CC(CNC1C(=O)O)(F)F
Canonical SMILES C1CC(CNC1C(=O)O)(F)F

Introduction

5,5-Difluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine carboxylic acid, characterized by the introduction of two fluorine atoms at the 5th position of the piperidine ring. This compound has garnered attention in chemical and pharmaceutical research due to its potential applications as a building block in drug design and other synthetic processes.

Synthesis

The synthesis of 5,5-Difluoropiperidine-2-carboxylic acid typically involves:

  • Fluorination reactions targeting the 5th position of the piperidine ring.

  • Functionalization to introduce the carboxylic acid group.

These processes often require specialized reagents and conditions to ensure selective fluorination and high yields.

Applications

This compound is primarily used as:

  • A building block for designing protein degraders and other bioactive molecules.

  • A precursor in the synthesis of pharmaceuticals where fluorination improves pharmacokinetics, such as enhancing metabolic stability or bioavailability.

Physicochemical Characteristics

The physicochemical properties of 5,5-Difluoropiperidine-2-carboxylic acid are outlined below:

CharacteristicDetails
SolubilitySoluble in water and organic solvents
StabilityStable under room temperature conditions
StorageRecommended at room temperature

The presence of fluorine atoms contributes to its unique electronic properties, which are often exploited in drug discovery.

Research Findings

Although detailed experimental data on this specific compound are scarce, similar fluorinated derivatives have demonstrated:

  • Enhanced pharmacokinetics due to fluorine's electron-withdrawing effects.

  • Potential antimicrobial or anticancer activities when incorporated into larger molecular frameworks.

Further studies are needed to fully elucidate its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator